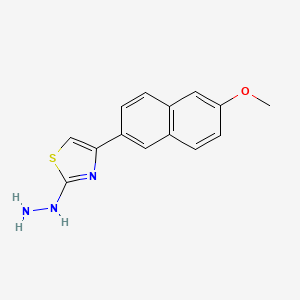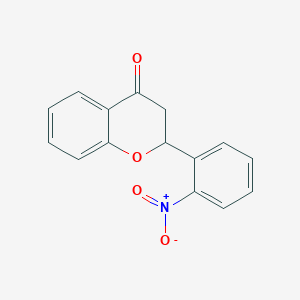
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)chroman-4-one: is a compound belonging to the class of chroman-4-one derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitrophenyl)chroman-4-one typically involves the condensation of 2-nitrobenzaldehyde with chroman-4-one under basic conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production of chroman-4-one derivatives often employs catalytic processes to enhance yield and efficiency. For example, silver-catalyzed cascade radical cyclization and rhodium-catalyzed tandem hydroacylation are advanced methods used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Nitrophenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated chroman-4-one derivatives.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)chroman-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mecanismo De Acción
The mechanism of action of 2-(2-nitrophenyl)chroman-4-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Chroman-4-one: The parent compound with a similar structure but without the nitrophenyl group.
Flavanone: A related compound with a similar bicyclic structure but different functional groups.
Isoflavone: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness: 2-(2-Nitrophenyl)chroman-4-one is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activities compared to other chroman-4-one derivatives .
Propiedades
Número CAS |
107918-07-0 |
|---|---|
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11NO4/c17-13-9-15(20-14-8-4-2-6-11(13)14)10-5-1-3-7-12(10)16(18)19/h1-8,15H,9H2 |
Clave InChI |
BEVZSBGPERALMQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



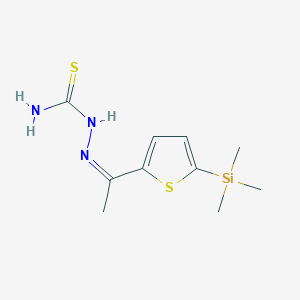
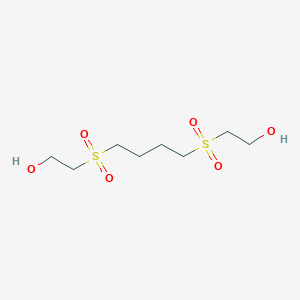
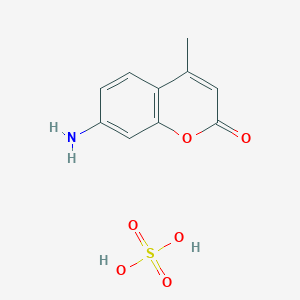
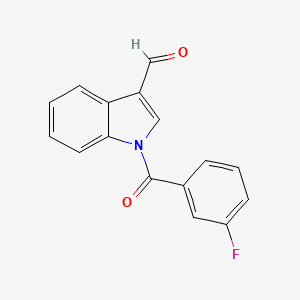


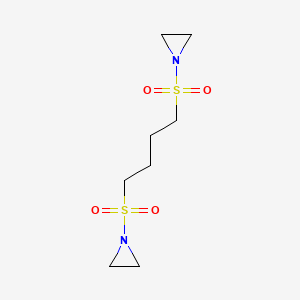
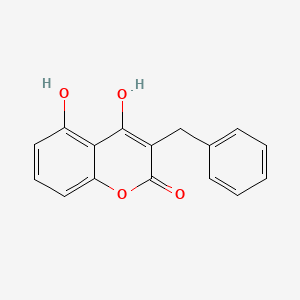

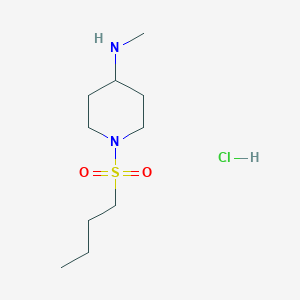
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)

